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Compound of Interest

Compound Name: Z-Tyr-Tyr-OH

CAS No.: 10417-83-1

Cat. No.: B578078

Get Quote

Executive Summary
The development of peptide-based hydrogels has revolutionized 3D cell culture, targeted drug

delivery, and tissue engineering. Among short peptide gelators, Z-Tyr-Tyr-OH (Carbobenzoxy-

L-tyrosyl-L-tyrosine) stands out as a highly versatile building block. The presence of the

Carbobenzoxy (Z) protecting group provides essential hydrophobicity and aromaticity for non-

covalent self-assembly, while the tandem tyrosine residues offer a high local density of reactive

phenolic groups.

This application note provides a comprehensive, field-proven guide to formulating Z-Tyr-Tyr-
OH hydrogels via two distinct pathways: stimuli-responsive supramolecular assembly and

enzyme-mediated covalent crosslinking. By understanding the mechanistic causality behind

these pathways, researchers can precisely tune the mechanical and biological properties of the

resulting matrices.

Mechanistic Rationale: Dual-Pathway Gelation
Z-Tyr-Tyr-OH possesses a unique structural duality that allows it to form hydrogels through two

entirely different mechanisms, depending on the experimental triggers applied.
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Supramolecular Assembly (Physical Gelation)
Short aromatic peptides self-assemble into nanofibrous networks driven by a balance of

hydrophobic collapse, π−π stacking, and intermolecular hydrogen bonding. In Z-Tyr-Tyr-OH,

the Z-group acts as the primary aromatic anchor. When the peptide is dissolved in an alkaline

solution and rapidly neutralized (pH-switch), the sudden decrease in solubility forces the

hydrophobic Z-groups to stack. Simultaneously, the peptide backbones align to form parallel or

anti-parallel β -sheet-like hydrogen bond networks. This creates a reversible, shear-thinning

physical hydrogel.

Enzymatic Crosslinking (Covalent Gelation)
For applications requiring higher mechanical stiffness and structural longevity, Z-Tyr-Tyr-OH
can be covalently crosslinked using an oxidoreductase enzyme system, typically Horseradish

Peroxidase (HRP) and hydrogen peroxide ( H2​O2​) [1]. HRP catalyzes the oxidation of the

phenolic hydroxyl groups on the tyrosine residues, generating highly reactive tyrosyl radicals.

These radicals rapidly undergo non-enzymatic coupling to form stable dityrosine bridges (C-C

or C-O-C bonds). Because Z-Tyr-Tyr-OH contains two adjacent tyrosine residues, it acts as a

highly efficient multivalent crosslinker, rapidly forming an irreversible polymeric network. This

method is highly valued for encapsulating delicate cell lines, such as hepatocellular carcinoma

spheroids, due to its mild physiological conditions [2].
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Fig 1: Dual-pathway gelation workflow of Z-Tyr-Tyr-OH into physical or covalent hydrogels.
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Experimental Protocols
The following protocols are designed as self-validating systems. Causality is embedded in the

steps to ensure that researchers understand why specific parameters (like vortexing timing and

H2O2 titration) are critical to preventing premature gelation or enzyme denaturation.

Protocol A: Supramolecular Gelation via pH-Switch
Objective: To formulate a shear-thinning, reversible hydrogel suitable for injectable drug

delivery.

Materials:

Z-Tyr-Tyr-OH powder (Purity > 98%)

0.5 M NaOH (aq)

0.1 M HCl (aq)

Phosphate Buffered Saline (PBS, 10X)

Step-by-Step Methodology:

Precursor Solubilization: Weigh 10 mg of Z-Tyr-Tyr-OH into a glass vial. Add 100 µL of 0.5 M

NaOH. Rationale: The high pH deprotonates the C-terminal carboxylic acid and the phenolic

hydroxyls, disrupting intermolecular hydrogen bonds and ensuring complete solubilization.

Buffer Integration: Add 100 µL of 10X PBS to the clear solution. Vortex for 5 seconds.

Controlled Neutralization (The Trigger): While gently vortexing the vial, add 0.1 M HCl

dropwise (approx. 400-500 µL) until the pH reaches 7.2 - 7.4. Critical Step: Rapid, localized

pH drops will cause amorphous precipitation rather than nanofiber formation. Continuous

vortexing ensures homogeneous nucleation of the peptide fibers.

Volume Adjustment: Bring the final volume to 1 mL with deionized water to achieve a final

peptide concentration of 1% (w/v).
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Incubation and Validation: Allow the vial to rest undisturbed at room temperature for 30

minutes.

Validation: Perform the vial inversion test. A successful hydrogel will support its own weight

without flowing.

Protocol B: Enzymatic Gelation via HRP/ H2​O2​
Objective: To formulate a mechanically robust, covalently crosslinked hydrogel for 3D

bioprinting or cell encapsulation.

Materials:

Z-Tyr-Tyr-OH (1% w/v in PBS, pH 7.4, prepared via mild heating if necessary)

Horseradish Peroxidase (HRP, ~250 U/mg)

Hydrogen Peroxide ( H2​O2​, 30% stock, freshly diluted)

Step-by-Step Methodology:

Enzyme Preparation: Prepare a stock solution of HRP at 100 U/mL in PBS. Keep on ice to

maintain enzymatic stability.

Oxidant Preparation: Dilute the H2​O2​stock to a working concentration of 10 mM in PBS.

Rationale: High concentrations of H2​O2​will irreversibly oxidize the heme active site of HRP

(forming inactive Compound III), halting gelation. Dilution is mandatory.

Precursor Mixing: To 800 µL of the 1% Z-Tyr-Tyr-OH solution, add 100 µL of the HRP stock

(Final HRP = 10 U/mL). Vortex gently to ensure uniform enzyme distribution. Rationale: HRP

must be homogeneously dispersed before the oxidant is introduced to prevent localized

"hotspots" of crosslinking.

Initiation of Crosslinking: Add 100 µL of the 10 mM H2​O2​solution. Immediately pipette up

and down twice to mix, then cease all agitation.

Incubation and Validation: Gelation will occur rapidly (typically within 30 to 60 seconds).
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Validation: Visually confirm gelation via vial inversion. For rigorous validation, perform a

rheological time-sweep at 1 Hz and 1% strain to monitor the crossover of Storage Modulus

( G′ ) and Loss Modulus ( G′′ ).
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Fig 2: Catalytic cycle of HRP mediating the oxidation of Z-Tyr-Tyr-OH into dityrosine crosslinks.

Quantitative Data & Comparative Analysis
The choice between supramolecular and enzymatic gelation dictates the physical properties of

the resulting matrix. Table 1 summarizes the typical quantitative outcomes of both

methodologies based on a 1% (w/v) Z-Tyr-Tyr-OH precursor concentration.
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Table 1: Comparative Properties of Z-Tyr-Tyr-OH Hydrogels

Parameter
Supramolecular Gelation
(pH-switch)

Enzymatic Gelation (HRP/
H2​O2​)

Crosslinking Mechanism
Non-covalent ( π−π , H-

bonding)
Covalent (Dityrosine bonds)

Gelation Time 15 – 30 minutes < 1 minute (tunable via H2​O2​)

Storage Modulus ( G′ ) 100 – 500 Pa 2,000 – 10,000+ Pa

Reversibility
Yes (Shear-thinning, thermo-

reversible)

No (Irreversible covalent

network)

Biocompatibility
High (No reactive oxygen

species)

Moderate to High (Requires

H2​O2​optimization)

Primary Application
Injectable therapeutics,

transient scaffolds

3D bioprinting, robust cell

encapsulation [3]

Applications in Drug Development & Tissue
Engineering
1. Injectable Drug Depots: The supramolecular Z-Tyr-Tyr-OH hydrogel exhibits profound shear-

thinning behavior. Upon application of shear stress (e.g., injection through a 27G needle), the

non-covalent network temporarily disassembles into a liquid state, allowing for smooth

administration. Once the shear force is removed post-injection, the network rapidly self-heals,

forming a localized depot for the sustained release of small molecule APIs or biologics.

2. 3D Cell Culture Matrices: The enzymatic crosslinking method yields a mechanically robust

hydrogel that closely mimics the stiffness of native extracellular matrix (ECM). Because the

HRP/ H2​O2​reaction consumes the potentially cytotoxic H2​O2​rapidly, the final hydrogel is highly

cytocompatible. This makes Z-Tyr-Tyr-OH an excellent candidate for cultivating complex 3D

structures, such as hepatic spheroids for drug toxicity screening, where the dityrosine network

provides the necessary spatial support for cell-cell interactions [2].
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3. In Situ Bioprinting: The rapid gelation kinetics of the HRP-mediated pathway (< 1 minute) are

highly advantageous for extrusion-based 3D bioprinting. By utilizing a dual-syringe system—

where one syringe contains Z-Tyr-Tyr-OH + HRP and the other contains H2​O2​—researchers

can achieve instant crosslinking at the printer nozzle, ensuring high shape fidelity of the printed

constructs[3].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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